molecular formula C22H20N2O3S B2943331 2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313662-69-0

2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2943331
CAS RN: 313662-69-0
M. Wt: 392.47
InChI Key: ZAKWVNXLSDLKEO-UHFFFAOYSA-N
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Description

“2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It’s part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The specific synthesis process for “2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” involves a benzo[b]thiophene-2-carboxamide core with additional functional groups . The specific details of its molecular structure are not provided in the available resources.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Thiophene derivatives are a class of biologically active compounds that have been the subject of extensive research for their pharmacological properties . They are known to exhibit a variety of biological effects, including:

Organic Semiconductors

Thiophene-based molecules are significant in the development of organic semiconductors . They are used in:

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They help protect materials from degradation due to chemical reactions with their environment, thus extending the life of these materials.

Enzyme Inhibition

Thiophene derivatives have been evaluated for their potential as enzyme inhibitors . For instance:

Antioxidant Potential

The antioxidant properties of thiophene derivatives make them candidates for research in oxidative stress-related conditions . They can neutralize free radicals and may help prevent cellular damage.

Material Science

Thiophene derivatives are utilized in material science for their unique properties . They are involved in:

Mechanism of Action

Target of Action

Similar compounds have been shown to target proteins such as trypsin-1 , Prothrombin , and Urokinase-type plasminogen activator . These proteins play crucial roles in various biological processes, including digestion, blood clotting, and cell migration, respectively.

Mode of Action

This can lead to changes in the biochemical processes these proteins are involved in .

properties

IUPAC Name

2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c23-20(25)19-17-8-4-5-9-18(17)28-22(19)24-21(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWVNXLSDLKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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